N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
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Overview
Description
N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a carboxamide group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole derivative with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of Aromatic Substituents: The aromatic substituents, such as the 4-methoxyphenethyl and p-tolyl groups, can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:
Batch or Continuous Flow Reactors: To enhance reaction efficiency and yield.
Automated Synthesis Platforms: For precise control over reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated reagents or organometallic reagents in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Compounds with various substituents on the aromatic rings or thiazole ring.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.
Pharmacology: Studied for its interactions with biological targets and potential pharmacokinetic properties.
Chemical Biology: Used as a probe to study biological processes and molecular interactions.
Industrial Applications: Potential use in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Signal Transduction Pathways: Modulating cellular signaling pathways to elicit biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide: The compound itself.
N-(4-methoxyphenethyl)-2-(3-(phenyl)ureido)thiazole-4-carboxamide: A similar compound with a phenyl group instead of a p-tolyl group.
N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide: A similar compound with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14-3-7-16(8-4-14)23-20(27)25-21-24-18(13-29-21)19(26)22-12-11-15-5-9-17(28-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCAYNWPRNAUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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